molecular formula C16H18N4O3S B2918426 N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide CAS No. 1105250-74-5

N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide

Cat. No.: B2918426
CAS No.: 1105250-74-5
M. Wt: 346.41
InChI Key: JKKKFJHYLIJAJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with several functional groups, including an amide, a furan ring, a thieno[3,4-c]pyrazole ring, and a cyclopropane ring . These functional groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . Density functional theory (DFT) calculations could also be used to predict the molecular structure .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on its functional groups. For example, the amide group could participate in hydrolysis or condensation reactions, and the furan ring could undergo electrophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of polar groups like the amide could make the compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Derivative Formation

The synthesis of related compounds involves multiple steps, including alkylation, condensation, and cyclization reactions to produce a range of heterocyclic derivatives. For example, El-Essawy and Rady (2011) discussed the preparation and alkylation of N-(Furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine, leading to N-alkylated products and further conversion to 1,2,4-triazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole derivatives through cyclization reactions (El-Essawy & Rady, 2011). This process highlights the versatility of such compounds in generating a wide array of heterocyclic structures, which could be of interest for various research applications.

Potential Applications

The synthesis of heterocyclic compounds, as discussed in the literature, opens up potential applications in the fields of material science, pharmaceutical research, and biological studies. For instance, the creation of furan-fused heterocycles, such as furopyranone, furopyrrolone, and thienopyrrolone derivatives, through intramolecular cyclization, as reported by Ergun et al. (2014), suggests applications in the development of novel organic materials with specific optical or electronic properties (Ergun et al., 2014).

Additionally, the exploration of unfused heterobicycles as amplifiers of phleomycin against Escherichia coli, as explored by Brown and Cowden (1982), indicates the potential for these compounds in enhancing the effectiveness of antibiotic treatments (Brown & Cowden, 1982). This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds may contribute to the development of more effective therapeutic strategies.

Future Directions

Future research could focus on exploring the potential applications of this compound. For example, it could be tested for biological activity, or its physical and chemical properties could be further studied .

Properties

IUPAC Name

N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c21-14(17-6-11-2-1-5-23-11)7-20-15(18-16(22)10-3-4-10)12-8-24-9-13(12)19-20/h1-2,5,10H,3-4,6-9H2,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKKFJHYLIJAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.